
2-Hydroxybenzaldehyde N-heptylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybenzaldehyde N-heptylthiosemicarbazone: is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-heptylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzaldehyde+N-heptylthiosemicarbazide→2-Hydroxybenzaldehyde N-heptylthiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that act as catalysts in various chemical reactions.
Biology:
Antimicrobial Activity: Studies have shown that thiosemicarbazones, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains.
Medicine:
Anticancer Activity: The compound has been investigated for its potential anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as enhanced conductivity or magnetic behavior.
Mechanism of Action
The mechanism of action of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
2-Hydroxybenzaldehyde Thiosemicarbazone: This compound is similar in structure but lacks the heptyl group.
Salicylaldehyde Thiosemicarbazone: Another similar compound with a different aldehyde group.
Uniqueness: 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone is unique due to the presence of the heptyl group, which can influence its solubility, reactivity, and biological activity. This structural difference can lead to variations in its effectiveness and applications compared to other thiosemicarbazones.
Properties
CAS No. |
6623-76-3 |
|---|---|
Molecular Formula |
C15H23N3OS |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-heptyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H23N3OS/c1-2-3-4-5-8-11-16-15(20)18-17-12-13-9-6-7-10-14(13)19/h6-7,9-10,12,19H,2-5,8,11H2,1H3,(H2,16,18,20)/b17-12+ |
InChI Key |
HXVDEWVFBWGMCD-SFQUDFHCSA-N |
Isomeric SMILES |
CCCCCCCNC(=S)N/N=C/C1=CC=CC=C1O |
Canonical SMILES |
CCCCCCCNC(=S)NN=CC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



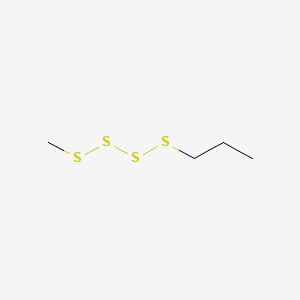
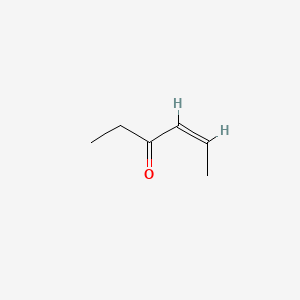
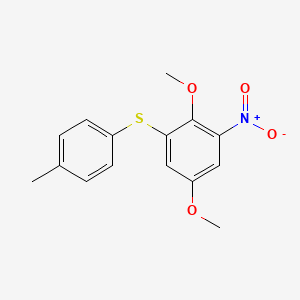
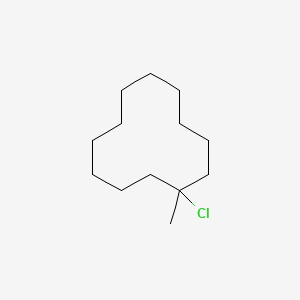
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)
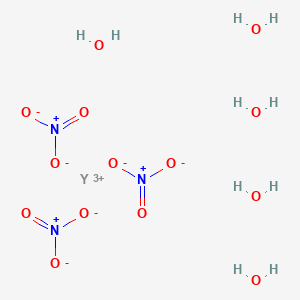

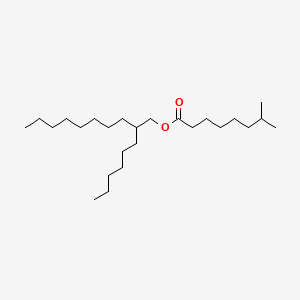
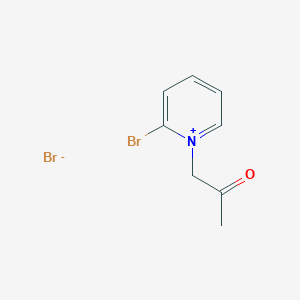
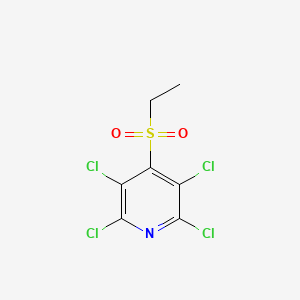

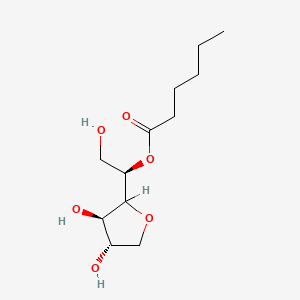
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
